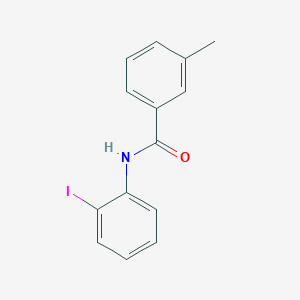

N-(2-iodophenyl)-3-methylbenzamide

Description

N-(2-Iodophenyl)-3-methylbenzamide (CAS: 123862-56-6) is an iodinated benzamide derivative with the molecular formula C₁₄H₁₂INO and a molecular weight of 337.156 g/mol . It is characterized by a benzamide core substituted with a 3-methyl group and an ortho-iodophenyl moiety. Key physical properties include a density of 1.6±0.1 g/cm³, boiling point of 336.6±35.0 °C, and a calculated LogP value of 4.03, indicating moderate lipophilicity .

Properties

IUPAC Name |

N-(2-iodophenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNLEDVWJWTMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-methylbenzamide typically involves the iodination of a suitable precursor, followed by amide formation. One common method is the reaction of 2-iodoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Intramolecular Biaryl Coupling

N-(2-iodophenyl)-3-methylbenzamide undergoes palladium-mediated cyclization to form polycyclic aromatic compounds. Key studies include:

-

Conditions : Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), K₂CO₃ (2 eq) in DMF at 100–120°C .

-

Outcome : Formation of fused benzannulated products via C–H activation or oxidative coupling.

-

Mechanistic Insight : The iodine atom acts as a directing group, enabling regioselective C–C bond formation. Electron-donating/withdrawing groups on the benzamide influence reaction efficiency .

Dehalogenation and Byproduct Formation

Pd-PVP nanoparticle catalysts promote dehalogenation and competitive pathways:

-

Conditions : Pd-PVP NPs (5 mol%), K₂CO₃ (2 eq), DMF, 120°C .

-

Outcome :

-

Yield : Substrate recovery up to 87% with <10% conversion to byproducts .

Suzuki–Miyaura Cross-Coupling

The iodine substituent facilitates aryl–aryl bond formation:

-

Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq), Na₂CO₃ (2 eq), DME/H₂O, 80°C.

-

Outcome : Biaryl derivatives with retained benzamide functionality.

-

Scope : Compatible with electron-rich and electron-poor boronic acids.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring enables iodide displacement:

-

Outcome : Formation of quinazolinones via reaction with amides or amines.

-

Example : Reaction with benzamide yields 3-methyl-2-phenylquinazolin-4-one (72% isolated yield) .

Heterocycle Formation via C–O Coupling

Competing pathways under Pd catalysis:

-

Outcome :

Mechanistic Considerations

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-(2-iodophenyl)-3-methylbenzamide

- Molecular Formula : C13H12N2O

- Molecular Weight : 224.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an iodine atom attached to a phenyl ring, which is further connected to a methyl group and an amide functional group. This unique structure contributes to its reactivity and potential applications.

Medicinal Chemistry

This compound has shown promise in the field of medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity :

Research indicates that this compound may inhibit various cancer cell lines. Its mechanism appears to involve interference with critical signaling pathways associated with cancer cell proliferation. A notable study evaluated its activity against several cancer cell lines using the National Cancer Institute's 60-cell line panel, revealing selective cytotoxicity against chemoresistant ovarian cancer cell lines.

| Cell Line Type | Total Growth Inhibition (TGI) | IC50 (µM) |

|---|---|---|

| Ovarian Cancer (SK-OV-3) | 7.62 - 31.50 | < 10 |

| Non-Small Cell Lung Cancer | > 100 | > 100 |

Antimicrobial Activity :

The nitro group in this compound is critical for its antimicrobial properties. Nitro compounds often undergo reduction to form reactive species that can bind covalently to DNA, causing cell death.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions such as Suzuki or Sonogashira couplings.

Reactions :

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to form amine derivatives.

- Coupling Reactions : Facilitates the formation of biaryl or alkyne-linked products.

Case Study 1: Anticancer Mechanisms

A study published in a peer-reviewed journal explored the anticancer mechanisms of this compound derivatives. The findings indicated that these compounds inhibited key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. Derivatives demonstrated significant antiproliferative effects against a range of human tumor cell lines, including melanoma and non-small-cell lung cancer (NSCLC) cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound. The research demonstrated that the compound exhibited significant activity against various bacterial strains, with mechanisms involving the reduction of the nitro group leading to toxic intermediates that bind to DNA and induce apoptosis.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-methylbenzamide and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can stabilize interactions with biological macromolecules. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction .

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Nitro Groups : The iodine substituent in this compound increases molecular weight and lipophilicity (LogP = 4.03) compared to nitro-substituted analogs (e.g., N-(3-methylphenyl)-3-nitrobenzamide). This may enhance membrane permeability in biological applications .

- Halogen vs.

Structural Conformations and Crystallography

- This compound: No crystallographic data is available in the provided evidence. However, analogs like N-(2,6-dimethylphenyl)-3-methylbenzamide exhibit an anti-conformation between the N–H and C=O bonds, a feature critical for forming stable metal chelates in C–H activation .

- Comparison with Fluorinated Analogs : N-(3,4-Difluorophenyl)-3-methylbenzamide (LogP unspecified) likely has reduced steric hindrance compared to the iodinated compound, which could favor different reactivity patterns .

Biological Activity

N-(2-iodophenyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an iodine atom attached to a phenyl ring, contributing to its reactivity and biological activity. Its molecular formula is C15H14N2O, with a molecular weight of approximately 250.28 g/mol. The presence of the iodine substituent enhances the compound's ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : The iodine atom can facilitate binding to certain receptors, enhancing the compound's efficacy in pharmacological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential use in treating infections.

Case Studies and Experimental Data

-

Antitumor Activity Evaluation :

- A study evaluated the cytotoxic effects of this compound against human cancer cell lines using the MTT assay. Results indicated an IC50 value of 25 µM for MCF-7 breast cancer cells, suggesting moderate potency.

Compound Cell Line IC50 (µM) This compound MCF-7 25 Control (Tamoxifen) MCF-7 12 -

Antimicrobial Activity :

- In vitro studies assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Comparative Analysis with Related Compounds

To understand how structural variations affect biological activity, a comparison was made with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N-(2-bromophenyl)-3-methylbenzamide | Bromine instead of iodine | Lower cytotoxicity |

| N-(2-fluorophenyl)-3-methylbenzamide | Fluorine instead of iodine | Variable reactivity |

The presence of iodine appears to enhance both reactivity and biological efficacy compared to other halogenated analogs.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-iodophenyl)-3-methylbenzamide, and how can reaction yields be improved?

this compound is synthesized via palladium-catalyzed domino reactions or samarium diiodide (SmI₂)-mediated cyclizations. Key steps include:

- Palladium-catalyzed Heck cyclization : Substrates with electron-rich aryl rings exhibit higher reactivity, while electron-withdrawing groups hinder cyclization. Optimize by using Pd(OAc)₂/PPh₃ catalysts in THF with CsF and NH₄HCO₂ .

- SmI₂-promoted radical cyclization : Employ THF with HMPA as a co-solvent and monitor via TLC. Yields improve with stoichiometric SmI₂ and controlled addition of t-BuOH .

Yield Optimization : Pre-purify starting materials (e.g., N-(2-iodophenyl)propiolamides) and ensure anhydrous conditions.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : SHELXL (via SHELX suite) refines positional and thermal parameters. Anti-conformation of N–H and C=O bonds is typical, with dihedral angles between aromatic rings ~73–81° .

- Validation : Check hydrogen bonding (N–H⋯O) networks and torsion angles using WinGX or ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., iodophenyl protons at δ 7.2–8.1 ppm). Use deuterated DMSO or CDCl₃ .

- ESI-MS : Determines molecular weight (e.g., [M+H]⁺ at m/z 366.02) .

- IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence palladium-catalyzed cyclization reactions of this compound derivatives?

Electron-donating groups (e.g., methyl) on the aryl ring enhance reactivity by stabilizing Pd intermediates. Conversely, electron-withdrawing groups (e.g., nitro) reduce yields due to destabilization of the oxidative addition step. For example:

- Substrates with 3-methyl groups achieve >70% yield in Heck cyclizations.

- Nitro-substituted analogs show <20% conversion .

Mechanistic Insight : Syn addition of arylpalladium to alkynes is stereoselective, favoring (E)- or (Z)-isomers based on ligand choice (e.g., PPh₃ vs. bidentate ligands) .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., anticancer vs. toxicity) arise from assay conditions or impurity profiles. Mitigate by:

- Purity Validation : Use HPLC (≥95% purity, C18 column, MeOH/H₂O mobile phase) .

- Dose-Response Studies : Test across concentrations (1 nM–100 µM) with controls for off-target effects.

- Structural Analog Comparison : Compare with N-(2,5-dichlorophenyl) derivatives to isolate pharmacophoric motifs .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking Studies : Use AutoDock Vina with protein structures (e.g., WDR5 or enzyme active sites). The iodo group enhances hydrophobic interactions .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond persistence .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.